2-Bromo-1-fluoro-3-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFI/c7-6-4(8)2-1-3-5(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHMRKNHYHPORRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60479859 | |

| Record name | 2-bromo-1-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851368-08-6 | |

| Record name | 2-bromo-1-fluoro-3-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60479859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluoroiodobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-1-fluoro-3-iodobenzene for Advanced Synthesis

Executive Summary: 2-Bromo-1-fluoro-3-iodobenzene, identified by CAS number 851368-08-6, is a tri-substituted halogenated benzene derivative that serves as a highly versatile and strategic building block in modern organic synthesis.[1][2] Its unique arrangement of bromine, fluorine, and iodine atoms offers differential reactivity, enabling chemists to perform sequential and site-selective cross-coupling reactions. This guide provides an in-depth analysis of its physicochemical properties, a plausible and robust synthesis protocol, its core applications in palladium-catalyzed cross-coupling reactions, and its strategic importance in the design of novel therapeutics and advanced materials. This document is intended for researchers, medicinal chemists, and process development scientists who require a comprehensive understanding of this reagent's capabilities.

Physicochemical Properties and Structural Data

This compound is a unique scaffold for synthetic chemists.[3] Its physical state can be a solid, semi-solid, or liquid, and it should be stored in a dark, dry place between 2-8°C. A comprehensive summary of its key properties is provided in Table 1.

| Property | Value | Source |

| CAS Number | 851368-08-6 | [1][2] |

| Molecular Formula | C₆H₃BrFI | [1] |

| Molecular Weight | 300.89 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-3-fluoroiodobenzene, 1-bromo-2-fluoro-6-iodobenzene | [1][3] |

| InChI Key | MHMRKNHYHPORRR-UHFFFAOYSA-N | |

| SMILES | C1=CC(=C(C(=C1)I)Br)F | [1] |

| Purity | Typically >95-98% | [3] |

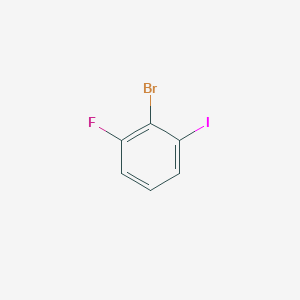

The molecular structure of this compound is presented below, illustrating the spatial arrangement of the halogen substituents.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Considerations

This method is advantageous as it avoids the need for low-temperature diazotization and isolation of the diazonium salt, opting for a one-pot diazotization and iodination process.[4] The use of cuprous iodide as a catalyst is crucial for facilitating the immediate reaction of the in-situ generated diazonium salt with potassium iodide, which significantly minimizes the formation of unwanted azo byproducts and enhances the overall yield.[4]

Proposed Experimental Protocol

-

Salt Formation: To a suitable reaction vessel, add 2-bromo-1-fluoro-3-aminobenzene followed by the slow addition of aqueous sulfuric acid. The mixture is heated to reflux to ensure complete formation of the anilinium sulfate salt.

-

Catalyst and Reagent Addition: After cooling the mixture, cuprous iodide and potassium iodide are introduced.

-

Diazotization and Iodination: An aqueous solution of sodium nitrite is added dropwise. The diazonium salt forms in situ and is immediately converted to the iodo-derivative under the catalytic action of cuprous iodide.

-

Workup and Purification: The reaction is quenched with an aqueous solution of sodium bisulfite. The organic layer is then separated, washed, dried, and purified by distillation to yield the final product.

The workflow for this proposed synthesis is illustrated in the diagram below.

Caption: Proposed synthetic workflow for this compound.

Core Applications in Palladium-Catalyzed Cross-Coupling

The synthetic utility of this compound stems from the differential reactivity of its carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Br bond. This allows for chemoselective functionalization at the iodine-bearing position, leaving the bromine available for subsequent transformations. This stepwise approach is a powerful strategy for constructing complex, unsymmetrical molecules.

The Heck-Mizoroki Reaction

The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is a primary application for this building block.[5][6] The higher reactivity of the C-I bond allows for selective coupling at this position.

A typical reaction involves the coupling of this compound with an alkene in the presence of a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand, and a base. The catalytic cycle, a cornerstone of modern organometallic chemistry, involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination.[7]

Sources

- 1. This compound | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. manchesterorganics.com [manchesterorganics.com]

- 3. 851368-08-6 Cas No. | 2-Bromo-3-fluoroiodobenzene | Apollo [store.apolloscientific.co.uk]

- 4. Page loading... [guidechem.com]

- 5. Heck reaction - Wikipedia [en.wikipedia.org]

- 6. Heck Reaction [organic-chemistry.org]

- 7. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]

2-Bromo-1-fluoro-3-iodobenzene molecular weight

An In-depth Technical Guide to 2-Bromo-1-fluoro-3-iodobenzene: Properties, Synthesis, and Strategic Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key polyhalogenated aromatic intermediate for advanced chemical synthesis. The document details its fundamental physicochemical properties, with a primary focus on its precise molecular weight, and outlines a representative synthetic protocol with mechanistic insights. Furthermore, it explores the compound's strategic utility in drug discovery and materials science, stemming from the differential reactivity of its halogen substituents. Safety protocols and characterization techniques are also discussed to provide a holistic resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Strategic Value of Polyhalogenated Scaffolds

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, polyhalogenated benzene derivatives are indispensable building blocks.[1][2] Their value lies in the unique reactivity conferred by the halogen substituents, which serve as versatile handles for constructing complex molecular architectures through reactions like selective cross-coupling.[3][4] this compound (CAS No. 851368-08-6) is an exemplar of such a scaffold. Its trisubstituted pattern, featuring three distinct halogens, offers unparalleled regiochemical control in sequential synthetic transformations, making it a highly sought-after intermediate for creating novel active pharmaceutical ingredients (APIs) and advanced materials.[3][5] This guide elucidates the core characteristics and applications of this powerful synthetic tool.

Core Physicochemical Properties and Molecular Identity

The precise molecular weight and associated properties of this compound are foundational to its use in quantitative chemical synthesis. These data are critical for stoichiometric calculations, analytical characterization, and regulatory documentation.

The molecular structure of this compound is depicted below.

Caption: Chemical structure of this compound.

A summary of its key quantitative and qualitative properties is provided in Table 1.

| Property | Value | Source |

| Molecular Weight | 300.89 g/mol | PubChem[6] |

| Exact Mass | 299.84500 Da | ECHEMI[7] |

| Molecular Formula | C₆H₃BrFI | PubChem[6] |

| CAS Number | 851368-08-6 | Sigma-Aldrich[8] |

| IUPAC Name | This compound | PubChem[6] |

| Synonyms | 2-Bromo-3-fluoroiodobenzene | Apollo Scientific[9] |

| Physical Form | Solid or semi-solid | Sigma-Aldrich[8] |

| Purity | Typically ≥98% | Sigma-Aldrich[8] |

| Storage Conditions | 2-8°C, sealed in dry, dark place | Sigma-Aldrich[8] |

Synthesis and Purification: A Validated Protocol

The synthesis of specific isomers of polyhalogenated benzenes requires careful control of reaction conditions to ensure high yield and purity. A common and effective route to compounds like this compound involves a Sandmeyer-type reaction, starting from a commercially available aniline precursor.

Mechanistic Rationale

The chosen pathway leverages the transformation of a primary aromatic amine into a diazonium salt, which is a highly versatile intermediate. This diazonium salt can then be converted to an iodide through a reaction with a potassium iodide/cuprous iodide mixture. The use of a one-pot diazotization and iodination method is often preferred as it can reduce the formation of by-products and simplify the operational procedure, making it safer and more scalable.[10]

Representative Experimental Protocol

This protocol is adapted from established methods for analogous compounds and should be performed by trained personnel with appropriate safety measures.[10]

Step 1: Salt Formation

-

In a three-necked flask equipped with a reflux condenser and mechanical stirrer, charge the appropriate bromo-fluoro-aniline precursor.

-

Slowly add a 30% sulfuric acid solution at room temperature.

-

Heat the mixture to reflux and stir for 1-2 hours to ensure complete formation of the anilinium salt.

Step 2: Diazotization and Iodination

-

Cool the reaction mixture to 50-60°C.

-

Add catalytic amounts of cuprous iodide followed by potassium iodide and stir for 30 minutes.

-

Slowly add a solution of sodium nitrite dropwise while maintaining the temperature. Vigorous gas evolution (N₂) will be observed.

Step 3: Workup and Purification

-

Upon completion of the reaction, add a sodium bisulfite solution to quench any unreacted species.

-

Transfer the mixture to a separatory funnel. The organic layer containing the crude product is separated.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

Step 4: Final Purification

-

The crude product is purified via column chromatography on silica gel or by vacuum distillation to yield the final, high-purity this compound.

Caption: Workflow for the synthesis and purification of this compound.

Applications in Regioselective Synthesis

The primary utility of this compound stems from the differential reactivity of its carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the order of reactivity is typically C–I > C–Br >> C–F.[5] This predictable selectivity allows chemists to perform sequential couplings with exceptional control.

-

Suzuki, Sonogashira, and Buchwald-Hartwig Couplings: The C-I bond can be selectively targeted for coupling reactions, leaving the C-Br bond intact for a subsequent, different coupling reaction.[3] This enables the stepwise and controlled introduction of various substituents onto the aromatic ring, which is a cornerstone of modern drug discovery.[2]

-

Fluorine's Role: The fluorine atom is generally unreactive in cross-coupling but significantly modulates the electronic properties of the ring. Its high electronegativity can influence the acidity of adjacent protons and the overall lipophilicity and metabolic stability of the final molecule, which are critical parameters in pharmaceutical design.[4]

Caption: Selective Suzuki coupling at the C-I position of this compound.

Safety, Handling, and Hazard Information

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as a hazardous substance.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled).[6]

-

Precautionary Measures:

-

P271: Use only outdoors or in a well-ventilated area.[11]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[1][11]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][11]

All handling should be performed inside a certified chemical fume hood by personnel trained in handling hazardous materials.

Conclusion

This compound is a high-value synthetic intermediate defined by its precise molecular weight of 300.89 g/mol and its unique trifunctionalized aromatic core. The distinct reactivities of the iodine, bromine, and fluorine substituents provide a powerful platform for regioselective synthesis, enabling the efficient construction of complex molecules for the pharmaceutical and materials science sectors. A thorough understanding of its properties, synthetic routes, and safety protocols is essential for leveraging its full potential in research and development.

References

-

This compound | C6H3BrFI | CID 12192161 - PubChem. [Link]

-

The Role of 2-Bromo-1-fluoro-4-iodobenzene in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Exploring 1-Bromo-3-Fluoro-4-Iodobenzene: Properties and Applications. [Link]

-

Get Best Quality P-Bromo Fluoro Benzene. AD PHARMACHEM. [Link]

Sources

- 1. 958458-89-4 | 1-Bromo-2-fluoro-3-iodobenzene [fluoromart.com]

- 2. adpharmachem.com [adpharmachem.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. ossila.com [ossila.com]

- 6. This compound | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. This compound | 851368-08-6 [sigmaaldrich.com]

- 9. 851368-08-6 Cas No. | 2-Bromo-3-fluoroiodobenzene | Apollo [store.apolloscientific.co.uk]

- 10. Page loading... [guidechem.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

2-Bromo-1-fluoro-3-iodobenzene physical properties

An In-Depth Technical Guide to 2-Bromo-1-fluoro-3-iodobenzene (CAS: 851368-08-6): Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a tri-halogenated aromatic compound of significant interest to the scientific research and drug development communities. Due to the distinct electronic properties and differential reactivity of its three halogen substituents (I, Br, F), this molecule serves as a highly versatile building block for the synthesis of complex, multi-substituted organic molecules. This document details the core physicochemical properties, provides an exemplary synthetic protocol, explores the principles of its selective reactivity, and discusses its strategic application in medicinal chemistry. The information is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this unique scaffold in their work.

Introduction and Strategic Importance

This compound (CAS No. 851368-08-6) is a substituted benzene derivative that presents a unique platform for advanced organic synthesis.[1][2] Its structure is notable for the presence of three different halogen atoms, each offering a distinct handle for chemical modification. This "orthogonal" reactivity is the cornerstone of its utility, allowing for sequential, site-selective reactions to build molecular complexity in a controlled manner.

In the field of drug development, the strategic incorporation of halogens is a well-established tactic for optimizing the pharmacological profile of a lead compound.[3] Specifically:

-

Fluorine is prized for its ability to enhance metabolic stability, modulate acidity (pKa), and improve binding affinity by participating in favorable electrostatic interactions. Its introduction can significantly improve a drug's pharmacokinetic properties.[4]

-

Bromine and Iodine are known to form strong halogen bonds, a type of non-covalent interaction that can be exploited to enhance protein-ligand binding and specificity.[3]

Therefore, this compound is not merely an intermediate but a strategic tool that enables chemists to systematically explore the chemical space around a core scaffold, making it an invaluable asset in the synthesis of novel pharmaceuticals and advanced materials.[5]

Core Physicochemical Properties

The physical and chemical characteristics of this compound are foundational to its handling, storage, and application in synthesis. The key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 851368-08-6 | [1][2][6][7][8] |

| Molecular Formula | C₆H₃BrFI | [1][2][7][8][9] |

| Molecular Weight | 300.89 g/mol | [2][7][9] |

| Exact Mass | 299.84500 Da | [2][8] |

| Physical Form | Solid, semi-solid, or liquid | [1][9] |

| Melting Point | 35-36 °C | [8] |

| Boiling Point | 243 °C | [8] |

| Density | 2.281 g/cm³ | [8] |

| Flash Point | 101 °C | [8] |

| XLogP3 | 3.19 | [8] |

| Purity | Commercially available at ≥95% or ≥98% | [1][6] |

The melting point of 35-36 °C suggests that the compound may exist as a low-melting solid or a semi-solid at ambient laboratory temperatures.[8] Its high boiling point and density are characteristic of a poly-halogenated aromatic compound. The XLogP3 value of 3.19 indicates significant lipophilicity, predicting good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran (THF), and poor solubility in water.

Synthesis and Purification

Causality Behind the Synthetic Strategy: The most direct and reliable method for introducing an iodo group onto an aromatic ring where an amino group is present is the Sandmeyer-type diazotization-iodination reaction. This pathway is chosen for its high efficiency and the ready availability of the aniline precursor. The use of a one-pot method, where the diazonium salt reacts in situ with the iodide source, is advantageous as it minimizes the handling of the potentially unstable diazonium intermediate and often improves overall yield by reducing side reactions.[10]

Caption: Exemplary synthetic workflow for this compound.

Exemplary Experimental Protocol: Synthesis from 2-Bromo-3-fluoroaniline

This protocol is based on established procedures for analogous compounds and should be performed by trained personnel with appropriate safety precautions.[10]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-bromo-3-fluoroaniline (1.0 eq). Cautiously add a 30-40% aqueous sulfuric acid solution (4-5 eq) while stirring. Heat the mixture to 60-70°C and stir for 1-2 hours to ensure complete formation of the aniline salt, which may precipitate as a fine solid.

-

Iodination Mixture: Cool the mixture to 50-60°C. To this slurry, add potassium iodide (1.2 eq) and a catalytic amount of cuprous iodide (CuI, 0.05 eq).

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of water. Add this solution dropwise to the reaction mixture via the addition funnel, maintaining the internal temperature between 50-60°C. Control the addition rate to manage gas (N₂) evolution. After the addition is complete, continue stirring for 1-2 hours until gas evolution ceases.

-

Work-up: Cool the reaction mixture to room temperature. Add an aqueous solution of sodium bisulfite to quench any excess iodine. Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (3x).

-

Purification: Combine the organic layers, wash with saturated brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter. Concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification & Validation: The crude material can be further purified by flash column chromatography on silica gel or by vacuum distillation. The purity and identity of the final product must be validated by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to ensure the protocol is self-validating.

Reactivity and Synthetic Utility

The primary value of this compound lies in the differential reactivity of its carbon-halogen bonds, which typically follows the order C–I > C–Br >> C–F in palladium-catalyzed cross-coupling reactions. This hierarchy allows for a stepwise, regioselective functionalization of the aromatic ring.

Caption: Selective functionalization pathways of this compound.

-

Iodine-Selective Reactions: The C-I bond is the most labile and readily undergoes oxidative addition to low-valent palladium complexes. This makes it ideal for initial functionalization via reactions like Suzuki, Sonogashira, Heck, or Buchwald-Hartwig amination under relatively mild conditions, leaving the C-Br and C-F bonds intact.

-

Bromine-Selective Reactions: After the iodine has been replaced, the C-Br bond can be targeted for a second cross-coupling reaction. This step typically requires more forcing conditions, such as a different catalyst/ligand system, higher temperatures, or a stronger base, to achieve oxidative addition.

-

Fluorine Chemistry: The C-F bond is generally inert to palladium cross-coupling. However, the fluorine atom can be displaced via Nucleophilic Aromatic Substitution (SNAr).[11] This reaction is facilitated by strong nucleophiles (like amines or thiols) and often requires elevated temperatures, but it provides a critical pathway for introducing key pharmacophores.

This predictable reactivity allows chemists to use this compound as a linchpin to bring together three different molecular fragments in a controlled sequence.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate care.

-

GHS Hazard Statements: The compound is associated with the following hazards:

-

Precautionary Measures: Based on these hazards, the following handling procedures are mandatory:

-

Always work in a well-ventilated chemical fume hood.[13]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

-

Avoid breathing dust, fumes, or vapors.[13]

-

Prevent contact with skin and eyes.[13] In case of contact, rinse immediately and thoroughly with water.[13]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, as recommended at 2-8°C.[1][12]

-

Conclusion

This compound is a powerful and versatile building block for synthetic and medicinal chemistry. Its value is derived from the unique arrangement of three different halogens on a single aromatic scaffold, which enables a programmed, sequential approach to the synthesis of highly complex and diverse molecular architectures. A thorough understanding of its physical properties, reactivity, and handling requirements allows researchers to fully exploit its potential in the discovery and development of next-generation pharmaceuticals and functional materials.

References

-

This compound. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

1-Bromo-3-fluoro-2-iodobenzene. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.). Google Patents.

-

Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Applied Sciences. Retrieved December 31, 2025, from [Link]

-

1-Bromo-2-fluoro-3-iodobenzene. (n.d.). PubChem. Retrieved December 31, 2025, from [Link]

-

Introducing bromine to the molecular structure as a strategy for drug design. (2024). Journal of Medical Science. Retrieved December 31, 2025, from [Link]

Sources

- 1. This compound | 851368-08-6 [sigmaaldrich.cn]

- 2. This compound | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jms.ump.edu.pl [jms.ump.edu.pl]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. 1-Bromo-3-chloro-5-iodobenzene | 13101-40-1 | Benchchem [benchchem.com]

- 6. 851368-08-6 Cas No. | 2-Bromo-3-fluoroiodobenzene | Apollo [store.apolloscientific.co.uk]

- 7. manchesterorganics.com [manchesterorganics.com]

- 8. echemi.com [echemi.com]

- 9. This compound | CymitQuimica [cymitquimica.com]

- 10. Page loading... [wap.guidechem.com]

- 11. ossila.com [ossila.com]

- 12. achmem.com [achmem.com]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Synthetic Utility of 2-Bromo-1-fluoro-3-iodobenzene

An In-depth Technical Guide to the Solubility of 2-Bromo-1-fluoro-3-iodobenzene

This document serves as a comprehensive technical guide on the solubility of this compound (CAS No: 851368-08-6), a key halogenated intermediate in synthetic organic chemistry. The guide is intended for researchers, scientists, and drug development professionals who utilize this compound and require a deep understanding of its physical properties for reaction design, process optimization, and formulation. We will explore the physicochemical characteristics that govern its solubility, provide a predicted solubility profile in common laboratory solvents, and detail a robust, self-validating protocol for experimental solubility determination.

This compound is a tri-substituted benzene derivative featuring three distinct halogen atoms. This unique arrangement provides a versatile platform for sequential, site-selective cross-coupling reactions, making it a valuable building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials.[1] The differential reactivity of the C-I, C-Br, and C-F bonds allows for a programmed introduction of various substituents. A thorough understanding of the compound's solubility is a prerequisite for its effective use, as it directly influences reaction kinetics, choice of purification methods (e.g., crystallization, chromatography), and overall process efficiency.

Core Physicochemical Properties

The solubility of a compound is fundamentally linked to its molecular structure and physical properties. The key descriptors for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 851368-08-6 | Sigma-Aldrich[3] |

| Molecular Formula | C₆H₃BrFI | PubChem[2] |

| Molecular Weight | 300.89 g/mol | PubChem[2] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Melting Point | 35-36 °C | ECHEMI[4] |

The presence of three halogen atoms on the benzene ring contributes to a relatively high molecular weight and a non-polar character, although the C-F bond introduces some polarity. These characteristics suggest that solubility will be poor in highly polar solvents like water and favorable in non-polar organic solvents, a principle commonly known as "like dissolves like".[5]

Predicted Solubility Profile

While extensive, formally published solubility data for this specific compound is scarce, we can predict its behavior in common laboratory solvents based on its structure and general chemical principles. The following table provides an estimated solubility profile at ambient temperature (~25 °C). This profile should be considered a guideline, with experimental verification recommended for precise applications.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Soluble to Very Soluble | The non-polar aromatic nature of the solute matches the solvent, leading to favorable van der Waals interactions. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF) | Very Soluble | These solvents have a good balance of polarity and non-polar character, effectively solvating the compound. |

| Polar Aprotic | Acetone, N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderately Soluble to Soluble | While polar, these solvents can still effectively solvate large organic molecules. DMSO is often a powerful solvent for a wide range of compounds.[6] |

| Polar Protic | Ethanol, Methanol | Sparingly Soluble | The hydrogen-bonding network of alcohols is not ideal for solvating the non-polar solute. |

| Polar Protic | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water cannot overcome the crystal lattice energy of the non-polar solute.[7] |

Experimental Protocol for Quantitative Solubility Determination

To obtain accurate and reliable solubility data, a rigorous experimental protocol is necessary. The "excess solid" or thermodynamic equilibrium method is the gold standard.[6][8] This method ensures that the solvent is fully saturated with the solute at a given temperature.

Causality Behind Experimental Choices

The described protocol is designed to be a self-validating system. Adding excess solid ensures saturation, a defined equilibration time confirms that a thermodynamic equilibrium has been reached, and filtration removes particulates that would otherwise lead to erroneously high results.[8] Quantitative analysis by chromatography provides high sensitivity and accuracy.

Materials & Equipment

-

This compound (purity >98%)

-

HPLC-grade solvents

-

Analytical balance (readability ± 0.1 mg)

-

2 mL or 4 mL glass vials with PTFE-lined screw caps

-

Thermostatic shaker/incubator

-

Syringes and 0.22 µm PTFE syringe filters

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound (approx. 10-20 mg) into a tared 2 mL glass vial. The key is to have undissolved solid visibly present throughout the experiment.

-

Record the exact mass of the solid added.

-

Pipette a precise volume (e.g., 1.0 mL) of the desired solvent into the vial.

-

Tightly cap the vial and place it in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for 24 hours to ensure equilibrium is reached.[8]

-

-

Sample Collection and Filtration:

-

After 24 hours, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 2 hours to let the excess solid settle.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the clear, filtered solution into a clean, tared vial. This filtration step is critical to remove any microscopic solid particles.[8]

-

-

Gravimetric Analysis (Optional but Recommended):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's melting point.

-

Once the solvent is fully removed, weigh the vial again to determine the mass of the dissolved solid.

-

-

Chromatographic Analysis (Primary Method):

-

Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration.

-

From the stock solution, create a series of calibration standards through serial dilution.

-

Accurately dilute a known mass or volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the calibration standards.

-

Analyze the calibration standards and the diluted sample by HPLC.

-

Construct a calibration curve by plotting peak area against concentration for the standards.

-

Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility in g/L or mol/L.

-

Visualizations: Workflows and Relationships

Experimental Workflow Diagram

The following diagram outlines the logical flow of the quantitative solubility determination protocol.

Sources

- 1. ossila.com [ossila.com]

- 2. This compound | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 851368-08-6 [sigmaaldrich.com]

- 4. echemi.com [echemi.com]

- 5. quora.com [quora.com]

- 6. lifechemicals.com [lifechemicals.com]

- 7. www1.udel.edu [www1.udel.edu]

- 8. pubs.acs.org [pubs.acs.org]

2-Bromo-1-fluoro-3-iodobenzene spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polysubstituted aromatic compound of significant interest in organic synthesis and drug discovery. Its utility as a versatile building block stems from the presence of three distinct halogen atoms—fluorine, bromine, and iodine—each offering unique reactivity for various cross-coupling reactions and functional group transformations. The precise arrangement of these halogens on the benzene ring creates a unique electronic and steric environment, making unambiguous structural confirmation paramount for its application in complex multi-step syntheses.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound (CAS No. 851368-08-6). As direct experimental spectra are not always readily available in public databases, this document leverages established principles of spectroscopic interpretation and data from analogous compounds to present a robust predictive analysis. This approach, rooted in the foundational principles of nuclear magnetic resonance, mass spectrometry, and infrared spectroscopy, serves as a reliable reference for the structural elucidation and quality control of this important synthetic intermediate.

Molecular Structure and Spectroscopic Implications

The substitution pattern of this compound dictates a highly asymmetric molecule, which simplifies spectral interpretation by ensuring all three aromatic protons and all six aromatic carbons are chemically non-equivalent. The varying electronegativity and size of the halogen substituents (F > Br > I in electronegativity; I > Br > F in size) induce significant electronic and steric effects that are directly observable in the respective spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the proton, carbon, and fluorine environments.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electronic effects of the adjacent halogen atoms. The electronegative fluorine atom will exert the strongest deshielding effect on its neighboring protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.20 - 7.40 | ddd | ³J(H4-H5) ≈ 8.0, ⁴J(H4-F) ≈ 5.0, ⁴J(H4-H6) ≈ 1.5 |

| H-5 | 7.00 - 7.20 | t | ³J(H5-H4) ≈ 8.0, ³J(H5-H6) ≈ 8.0 |

| H-6 | 7.50 - 7.70 | ddd | ³J(H6-H5) ≈ 8.0, ³J(H6-F) ≈ 9.0, ⁴J(H6-H4) ≈ 1.5 |

Note: These are estimated values. Actual chemical shifts and coupling constants can vary based on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display six unique signals for the aromatic carbons. The carbons directly attached to the halogens will show the most significant shifts, with the carbon bonded to fluorine exhibiting a large C-F coupling constant.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted ¹J(C-F) (Hz) |

| C-1 (C-F) | 158 - 162 | ~245 |

| C-2 (C-Br) | 115 - 120 | - |

| C-3 (C-I) | 95 - 100 | - |

| C-4 | 130 - 134 | - |

| C-5 | 128 - 132 | - |

| C-6 | 125 - 129 | - |

¹⁹F NMR Spectroscopy

¹⁹F NMR is crucial for confirming the presence and environment of the fluorine atom. For aromatic fluorides, the chemical shifts typically appear between -100 and -140 ppm.[1] The signal for this compound is expected to be a complex multiplet due to coupling with the neighboring aromatic protons.

Predicted ¹⁹F NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F | -110 to -130 | ddd |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition : Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Obtain a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH and quaternary carbons.

-

¹⁹F NMR Acquisition : Acquire a proton-decoupled ¹⁹F spectrum.

-

Data Processing : Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound, as well as structural information based on its fragmentation pattern.

Predicted Mass Spectrum Data:

-

Molecular Ion (M⁺) : The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal molecular weight is 301 g/mol . Therefore, prominent peaks are expected at m/z 300 and 302. The exact mass is 299.8447 g/mol .[2]

-

Major Fragments : The primary fragmentation is expected to involve the loss of the halogen atoms. The C-I bond is the weakest and most likely to cleave first, followed by the C-Br bond.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Bromo-1-fluoro-3-iodobenzene

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 2-Bromo-1-fluoro-3-iodobenzene, a unique polysubstituted aromatic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction, experimental acquisition, and detailed interpretation of the spectrum. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of similarly complex small molecules.

Introduction: The Structural Significance of this compound

This compound (C₆H₃BrFI) is a halogenated aromatic compound with a distinct substitution pattern that presents a compelling case for ¹H NMR spectroscopic analysis.[1][2][3] The strategic placement of three different halogens—fluorine, bromine, and iodine—on the benzene ring creates a unique electronic environment for the three remaining aromatic protons. Understanding the precise chemical shifts and coupling patterns of these protons is crucial for confirming the compound's identity and purity, and for predicting its reactivity in further chemical transformations. This guide will systematically deconstruct the ¹H NMR spectrum of this molecule, providing both theoretical underpinnings and practical, field-proven insights.

Theoretical Prediction of the ¹H NMR Spectrum

A proactive approach to spectral analysis involves predicting the spectrum based on established principles of NMR theory. This predictive framework not only aids in the final spectral assignment but also deepens the understanding of structure-property relationships.

Chemical Environment and Expected Chemical Shifts (δ)

The chemical shift of a proton is highly sensitive to its local electronic environment.[4][5] In substituted benzenes, the chemical shifts of the aromatic protons are influenced by the electron-donating or electron-withdrawing nature of the substituents.[6] Halogens are generally considered electron-withdrawing groups through induction and electron-donating through resonance. The net effect on the chemical shifts of the aromatic protons can be estimated by considering the electronegativity and anisotropic effects of the substituents.[7][8][9]

For this compound, we have three aromatic protons, designated as H-4, H-5, and H-6 (following standard IUPAC numbering).

-

H-4: This proton is ortho to the iodine atom and meta to the bromine atom.

-

H-5: This proton is meta to both the fluorine and iodine atoms.

-

H-6: This proton is ortho to the fluorine atom and meta to the bromine atom.

Given the electronegativities (F > Br > I) and the known effects of halogens on benzene proton chemical shifts, we can anticipate the relative downfield or upfield positions of these protons compared to benzene (δ ≈ 7.3 ppm). The fluorine atom, being the most electronegative, will exert the strongest inductive electron-withdrawing effect, significantly deshielding the ortho proton (H-6). The iodine atom, being the least electronegative, will have a smaller deshielding effect on its ortho proton (H-4). The proton at the 5-position (H-5) will be least affected by the ortho substituents.

A more quantitative prediction can be made using incremental substituent chemical shift (SCS) parameters, although the combined effect of three different halogens in such proximity can lead to deviations from simple additivity.[10][11] Generally, we can expect the signals to appear in the aromatic region, typically between δ 7.0 and 8.0 ppm.

Spin-Spin Coupling and Predicted Multiplicities

The splitting pattern, or multiplicity, of each proton signal is determined by the number of neighboring non-equivalent protons (the n+1 rule) and their coupling constants (J).[12][13][14] In this molecule, we must consider both proton-proton (³JHH, ⁴JHH) and proton-fluorine (³JHF, ⁴JHF, ⁵JHF) couplings.[15][16][17]

-

H-4: This proton is coupled to H-5 (³JHH, ortho coupling, typically 7-10 Hz) and H-6 (⁴JHH, meta coupling, typically 2-3 Hz). It is also coupled to the fluorine at position 1 (⁴JHF, meta coupling, typically 4-8 Hz). Therefore, the signal for H-4 is expected to be a doublet of doublets of doublets (ddd) .

-

H-5: This proton is coupled to H-4 (³JHH, ortho coupling) and H-6 (³JHH, ortho coupling). It is also coupled to the fluorine at position 1 (⁵JHF, para coupling, typically 0-3 Hz). The signal for H-5 is expected to be a triplet of doublets (td) , or if the two ortho H-H couplings are significantly different, a doublet of doublets of doublets (ddd) .

-

H-6: This proton is coupled to H-5 (³JHH, ortho coupling) and H-4 (⁴JHH, meta coupling). Crucially, it is also coupled to the fluorine at position 1 (³JHF, ortho coupling, typically 8-12 Hz). The signal for H-6 is expected to be a doublet of doublets of doublets (ddd) .

The interaction between nuclear spins is mediated through the bonding electrons, a phenomenon known as scalar or J-coupling.[18][19] In some cases, through-space coupling can also be observed, although it is generally weaker than through-bond coupling for protons.[20][21][22]

The following Graphviz diagram illustrates the key spin-spin coupling relationships in this compound.

Caption: Spin-spin coupling network in this compound.

Predicted Data Summary

The predicted ¹H NMR data are summarized in the table below. The exact chemical shifts can vary depending on the solvent and concentration.

| Proton | Predicted Multiplicity | Expected Coupling Constants (Hz) |

| H-4 | ddd | ³J(H4,H5) ≈ 7-10; ⁴J(H4,H6) ≈ 2-3; ⁴J(H4,F1) ≈ 4-8 |

| H-5 | td or ddd | ³J(H5,H4) ≈ 7-10; ³J(H5,H6) ≈ 7-10; ⁵J(H5,F1) ≈ 0-3 |

| H-6 | ddd | ³J(H6,H5) ≈ 7-10; ⁴J(H6,H4) ≈ 2-3; ³J(H6,F1) ≈ 8-12 |

Experimental Protocol for ¹H NMR Spectrum Acquisition

Adherence to a rigorous experimental protocol is paramount for obtaining a high-quality, reproducible ¹H NMR spectrum.

Sample Preparation

Proper sample preparation is critical for achieving good spectral resolution and minimizing artifacts.[23][24][25][26][27]

-

Analyte Quantity: Weigh approximately 5-25 mg of this compound into a clean, dry vial.[25][26]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Use approximately 0.6-0.7 mL of the solvent.[24][25][26]

-

Dissolution and Transfer: Add the deuterated solvent to the vial containing the analyte and gently agitate until the solid is completely dissolved. Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[24][25]

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[28] Many commercially available deuterated solvents already contain TMS. If not, a small amount can be added.

-

Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in the Pasteur pipette during transfer to the NMR tube to prevent issues with magnetic field homogeneity.[24][27]

-

Labeling: Clearly label the NMR tube with the sample identity.[25]

Spectrometer Setup and Data Acquisition

The following is a general workflow for acquiring a ¹H NMR spectrum on a modern Fourier-transform NMR spectrometer.

Caption: Workflow for ¹H NMR spectrum acquisition and processing.

-

Locking and Shimming: The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming is the process of adjusting the magnetic field homogeneity to obtain sharp, symmetrical peaks.[23]

-

Probe Tuning: The radiofrequency probe is tuned to the resonance frequency of the protons to ensure maximum signal transmission and detection.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient for a ¹H spectrum.

-

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -1 to 12 ppm).

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for nuclear relaxation.

-

Number of Scans: For a sufficiently concentrated sample, 8-16 scans are usually adequate to achieve a good signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform. This involves:

-

Apodization: Applying a window function to improve the signal-to-noise ratio or resolution.

-

Fourier Transform: The mathematical conversion of the time-domain FID to the frequency-domain spectrum.

-

Phase Correction: Adjusting the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Correcting any distortions in the baseline of the spectrum.

-

Integration: Calculating the area under each peak, which is proportional to the number of protons it represents.[4][12]

-

Referencing: Calibrating the chemical shift scale to the TMS signal at 0.00 ppm.[28]

-

Interpretation of the ¹H NMR Spectrum

The interpretation of the acquired spectrum involves a systematic analysis of the chemical shifts, integration, and splitting patterns to assign each signal to a specific proton in the molecule.[4][14]

Signal Assignment

By comparing the observed spectrum with the predicted data, we can assign the signals. The most downfield signal is likely to be H-6 due to the strong deshielding effect of the ortho-fluorine. The other two signals for H-4 and H-5 will be further upfield. The distinct coupling patterns, particularly the large ³JHF coupling for H-6 and the characteristic ortho ³JHH couplings, will be key to unambiguous assignment.

Reporting the Data

The final spectral data should be reported in a standardized format that includes all pertinent information.[29][30][31][32][33]

Example of standardized reporting:

¹H NMR (400 MHz, CDCl₃) δ 7.85 (ddd, J = 8.8, 7.5, 1.2 Hz, 1H), 7.45 (ddd, J = 8.5, 7.5, 5.0 Hz, 1H), 7.10 (td, J = 8.5, 1.2 Hz, 1H).

Note: The chemical shift and coupling constant values in the example are hypothetical and serve for formatting illustration only.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough analysis, grounded in a solid theoretical framework and executed with a meticulous experimental approach, allows for the complete assignment of the proton signals. The complex splitting patterns arising from both H-H and H-F couplings serve as a powerful demonstration of the utility of NMR spectroscopy in elucidating the fine details of molecular structure. The methodologies outlined in this guide provide a robust framework for scientists and researchers to confidently tackle the structural analysis of complex organic molecules.

References

-

Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved from [Link]

-

Fiveable. (n.d.). More Complex Spin–Spin Splitting Patterns. Organic Chemistry Class Notes. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Scribd. (n.d.). NMR Sample Preparation Guide. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Pupier, M., et al. (2018). NMReDATA, a standard to report the NMR assignment and parameters of organic compounds. Magnetic Resonance in Chemistry, 56(8), 703-715. Retrieved from [Link]

-

Western University. (n.d.). NMR Sample Preparation. JB Stothers NMR Facility. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Interpreting. Retrieved from [Link]

-

Baranac-Stojanović, M. (2018). Can Variations of 1H NMR Chemical Shifts in Benzene Substituted with an Electron-Accepting (NO2)/Donating (NH2) Group be Explained in Terms of Resonance Effects of Substituents?. Chemistry – An Asian Journal, 13(11), 1435-1443. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Chem 346 1H NMR Data Reporting Guide. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum. Retrieved from [Link]

-

Chad's Prep. (2018). Complex Splitting | NMR | Organic Chemistry. YouTube. Retrieved from [Link]

-

Analytical Chemistry. (n.d.). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. ACS Publications. Retrieved from [Link]

-

Nature Communications. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Retrieved from [Link]

-

Chemistry with Caroline. (2021). How to Interpret Splitting in the 1H NMR (O Chem). YouTube. Retrieved from [Link]

-

Jasperse, C. (n.d.). H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Retrieved from [Link]

-

American Chemical Society. (n.d.). NMR Guidelines for ACS Journals. Retrieved from [Link]

-

Solubility of Things. (n.d.). Chemical Shift and Splitting Patterns. Retrieved from [Link]

-

Journal of Physical and Chemical Reference Data. (2009). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes. Retrieved from [Link]

-

Chemistry Stack Exchange. (2014). Why is proton coupling through bonds and how does this affect identical protons?. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental reporting. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.2: Predicting A 1H-NMR Spectrum from the Structure. Retrieved from [Link]

-

Reddit. (2017). NMR coupling, through bond or spatial? Or does it depend on type of NMR used?. Retrieved from [Link]

-

Modgraph. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Retrieved from [Link]

-

PubMed. (n.d.). 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Retrieved from [Link]

-

PMC. (n.d.). Dihydrogen contacts observed by through-space indirect NMR coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). J-Coupling (Scalar). Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PISRT. (2019). ASpin-NMR data reporting tool. Retrieved from [Link]

-

ResearchGate. (n.d.). H NMR data of benzene, the halogenobenzenes, and their sulfonates. Retrieved from [Link]

-

Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Proton and fluorine NMR spectra of fluorobenzene. Retrieved from [Link]

-

Modgraph. (n.d.). Part 201 Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and. Retrieved from [Link]

-

Quora. (2021). How to determine the substitution pattern of a benzene from an HNMR spectrum. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). High resolution NMR spectra of some tri-substituted benzenes. Retrieved from [Link]

-

E. F. Mooney. (n.d.). FLUORINE COUPLING CONSTANTS. Retrieved from [Link]

Sources

- 1. This compound | C6H3BrFI | CID 12192161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 851368-08-6 Cas No. | 2-Bromo-3-fluoroiodobenzene | Apollo [store.apolloscientific.co.uk]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. Interpreting | OpenOChem Learn [learn.openochem.org]

- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. 1H chemical shifts in NMR. Part 20--anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. srd.nist.gov [srd.nist.gov]

- 12. acdlabs.com [acdlabs.com]

- 13. youtube.com [youtube.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. researchgate.net [researchgate.net]

- 16. sfu.ca [sfu.ca]

- 17. eclass.uoa.gr [eclass.uoa.gr]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 21. reddit.com [reddit.com]

- 22. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. depts.washington.edu [depts.washington.edu]

- 24. organomation.com [organomation.com]

- 25. scribd.com [scribd.com]

- 26. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 27. publish.uwo.ca [publish.uwo.ca]

- 28. chem.libretexts.org [chem.libretexts.org]

- 29. researchgate.net [researchgate.net]

- 30. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 31. pubsapp.acs.org [pubsapp.acs.org]

- 32. Experimental reporting [rsc.org]

- 33. pisrt.org [pisrt.org]

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of 2-Bromo-1-fluoro-3-iodobenzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-bromo-1-fluoro-3-iodobenzene. As a polysubstituted aromatic compound with a complex interplay of electronic effects, understanding its ¹³C NMR spectrum is crucial for its identification, characterization, and application in various research and development endeavors, particularly in the synthesis of novel pharmaceutical agents and functional materials. This document will delve into the theoretical underpinnings of substituent effects on aromatic ¹³C chemical shifts, present a detailed prediction and analysis of the spectrum of the title compound, provide a robust experimental protocol for its acquisition, and offer insights into the structural elucidation of related halogenated benzene derivatives.

Introduction: The Significance of Halogenated Benzenes

Halogenated aromatic compounds are pivotal building blocks in organic synthesis and medicinal chemistry. The specific substitution pattern of halogens on a benzene ring can dramatically influence a molecule's reactivity, lipophilicity, metabolic stability, and biological activity. This compound is a trifunctionalized benzene derivative that offers multiple reaction sites for further chemical transformations, such as cross-coupling reactions. Accurate spectroscopic characterization is paramount for confirming the identity and purity of such compounds. Among the various analytical techniques, ¹³C NMR spectroscopy provides a highly sensitive probe into the electronic environment of each carbon atom within the molecule, offering invaluable structural information.

Theoretical Framework: Unraveling Substituent Effects in ¹³C NMR

The chemical shift of a carbon nucleus in a benzene ring is exquisitely sensitive to the nature and position of the substituents. The observed shift is a culmination of several factors, primarily the inductive and resonance (mesomeric) effects of the attached groups.

-

Inductive Effects: These are transmitted through the sigma (σ) bonds and are related to the electronegativity of the substituent. Highly electronegative atoms like fluorine withdraw electron density from the directly attached (ipso) carbon and, to a lesser extent, from the ortho, meta, and para carbons, leading to a downfield shift (deshielding).

-

Resonance Effects: These involve the delocalization of π-electrons between the substituent and the aromatic ring. Halogens, despite their high electronegativity, possess lone pairs of electrons that can be donated into the benzene ring's π-system. This electron donation increases the electron density, particularly at the ortho and para positions, causing an upfield shift (shielding). For halogens, the resonance effect generally decreases down the group (F > Cl > Br > I) as the orbital overlap with the carbon 2p orbitals becomes less effective.

-

Heavy Atom Effect: For heavier halogens like bromine and especially iodine, a significant upfield shift is often observed for the ipso-carbon. This is attributed to the large number of electrons in these atoms, which induce local magnetic fields that oppose the applied magnetic field, leading to increased shielding. Spin-orbit coupling also plays a significant role in the shielding of carbon nuclei bonded to heavy atoms like bromine and iodine[1].

In a polysubstituted benzene like this compound, these effects are approximately additive, though steric interactions can sometimes lead to deviations from simple additivity.

Predicted ¹³C NMR Spectrum of this compound

Due to the lack of readily available experimental data in public databases for this compound, a predicted spectrum is presented below. This prediction is based on the principle of additivity of substituent chemical shifts (SCS) derived from related monosubstituted and disubstituted halobenzenes. The chemical shifts are referenced to a benzene signal at 128.5 ppm.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for the Chemical Shift |

| C1 (-F) | 160 - 165 | Directly attached to the highly electronegative fluorine, this carbon experiences a strong deshielding effect. The ¹JCF coupling will result in a large doublet. |

| C2 (-Br) | 110 - 115 | The bromine substituent exerts a moderate deshielding inductive effect, but this is counteracted by its resonance effect and the heavy atom effect, leading to a relatively shielded position. |

| C3 (-I) | 95 - 100 | The iodine atom's pronounced heavy atom effect causes a significant upfield shift (shielding) of the ipso-carbon. |

| C4 | 130 - 135 | This carbon is para to the fluorine and ortho to the iodine. The electron-donating resonance effect of fluorine will cause some shielding, while the inductive effect of iodine will cause deshielding. |

| C5 | 125 - 130 | Positioned meta to all three halogen substituents, this carbon will be least affected by resonance effects and will primarily experience the cumulative inductive withdrawal, leading to a chemical shift close to that of unsubstituted benzene. |

| C6 | 128 - 133 | This carbon is ortho to the fluorine and para to the iodine. It will be deshielded by the inductive effect of the nearby fluorine and shielded by the resonance effect of the fluorine. |

Note: These are estimated values. Actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

4.1. Sample Preparation

-

Weighing the Sample: Accurately weigh approximately 20-50 mg of this compound for a standard 5 mm NMR tube. Higher concentrations are generally required for ¹³C NMR compared to ¹H NMR to achieve a good signal-to-noise ratio in a reasonable time[2][3].

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for nonpolar organic compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆) if solubility is an issue[2][3].

-

Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample. Gently vortex or sonicate the mixture to ensure complete dissolution.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. Ensure there are no solid particles in the solution.

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

4.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument Insertion and Locking: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet. The spectrometer's field is then "locked" onto the deuterium signal of the solvent to ensure field stability during the experiment.

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming. This can be performed manually or automatically to achieve sharp, symmetrical peaks.

-

Tuning and Matching: The NMR probe is tuned to the ¹³C frequency to maximize the efficiency of radiofrequency pulse transmission and signal detection.

-

Acquisition Parameters:

-

Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be selected.

-

Pulse Angle: A 30-45° pulse angle is often a good compromise between signal intensity and allowing for a shorter relaxation delay.

-

Spectral Width: Set the spectral width to encompass the expected range of aromatic carbon signals (e.g., 0-200 ppm).

-

Number of Scans (NS): A sufficient number of scans (e.g., 128 to 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration.

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for protonated carbons. For quaternary carbons, which have longer relaxation times, a longer delay may be necessary for accurate integration, although this is often not a primary concern for routine identification.

-

4.3. Data Processing

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or the internal standard (TMS at 0.00 ppm).

-

Peak Picking: The chemical shifts of the peaks are identified and labeled.

Visualizing Substituent Effects

The following diagram, generated using Graphviz, illustrates the interplay of inductive and resonance effects of the three halogen substituents on the electron density of the benzene ring, which in turn governs the ¹³C NMR chemical shifts.

Caption: Influence of substituent effects on the ¹³C chemical shifts.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information, governed by a complex interplay of inductive, resonance, and heavy atom effects from the three distinct halogen substituents. By understanding these fundamental principles, researchers can confidently predict, interpret, and utilize the ¹³C NMR data for this and related compounds. The detailed experimental protocol provided herein serves as a robust guide for obtaining high-quality, reproducible spectra, which is essential for the rigorous characterization of molecules in academic and industrial research settings. This in-depth guide empowers researchers, scientists, and drug development professionals with the knowledge to effectively employ ¹³C NMR spectroscopy in their work with halogenated aromatic compounds.

References

-

SpectraBase. (n.d.). 1-Bromo-2-fluoro-benzene. [Link]

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247–11259. [Link]

-

PubChem. (n.d.). Benzene, 1-bromo-3-iodo-. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 1-Bromo-3-iodo-benzene. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 1-Fluoro-3-iodobenzene. National Center for Biotechnology Information. [Link]

- Abraham, R. J., Gatti, G., & Sancassan, F. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling study. Magnetic Resonance in Chemistry, 42(4), 384-393.

-

ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

University of Arizona Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. [Link]

-

PubChem. (n.d.). 1-Bromo-2-fluorobenzene. National Center for Biotechnology Information. [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2, (7), 1301–1309. [Link]

-

PubChem. (n.d.). 1-Fluoro-2-iodobenzene. National Center for Biotechnology Information. [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. [Link]

-

Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy, 112-113, 103–156. [Link]

-

ACD/Labs. (n.d.). NMR Prediction. [Link]

-

Navarro-Vázquez, A., & Cobas, C. (2018). Acquiring 1 H and 13 C Spectra. In NMR Data Interpretation Explained (pp. 109-138). John Wiley & Sons, Ltd. [Link]

-

nmrdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-1-fluoro-3-iodobenzene

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Bromo-1-fluoro-3-iodobenzene, a polyhalogenated aromatic compound of interest to researchers, scientists, and professionals in drug development. The document delves into the theoretical underpinnings and practical considerations for obtaining and interpreting the mass spectrum of this molecule, with a focus on electron ionization (EI) gas chromatography-mass spectrometry (GC-MS).

Introduction: The Analytical Challenge of Polyhalogenated Benzenes

This compound (C₆H₃BrFI) presents a unique analytical challenge due to the presence of three different halogen atoms on a benzene ring.[1][2] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in complex matrices. Electron ionization is a powerful technique for the structural elucidation of organic compounds, as the high-energy electrons used in this method induce extensive fragmentation, providing a detailed fingerprint of the molecule.[3][4] This guide will explore the predictable yet complex fragmentation patterns of this compound, paying special attention to the isotopic signatures of bromine and the relative lability of the carbon-halogen bonds.

Experimental Methodology: A Validated GC-MS Protocol

The following protocol outlines a robust method for the analysis of this compound using a standard gas chromatograph coupled to a quadrupole mass spectrometer.

Sample Preparation

For optimal results, prepare a 1-10 ppm solution of this compound in a volatile, high-purity solvent such as dichloromethane or hexane. Ensure the sample is free of particulate matter by filtering if necessary.

Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

A typical GC-MS setup for the analysis of halogenated hydrocarbons is presented in the table below.[5][6]

| Parameter | Setting | Rationale |

| GC System | Agilent 8860 GC or equivalent | Provides reliable and reproducible chromatographic separation. |

| Mass Spectrometer | Agilent 5977 MS or equivalent | Offers good sensitivity and resolution for this application. |

| Injector | Split/Splitless | Allows for the introduction of a small, precise amount of sample onto the column. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |

| Injection Volume | 1 µL | A standard volume for achieving good peak shape and sensitivity. |

| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium (99.999% purity) | An inert gas that provides good chromatographic efficiency. |

| Flow Rate | 1.0 mL/min (constant flow) | Maintains consistent retention times and peak shapes. |

| GC Column | Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar column suitable for the separation of aromatic compounds. |

| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A general-purpose temperature program that allows for the elution of a wide range of volatile and semi-volatile compounds. |

| MS Transfer Line Temp | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS. |

| Ion Source | Electron Ionization (EI) | A hard ionization technique that produces a rich fragmentation pattern.[3] |

| Ion Source Temperature | 230 °C | Optimizes ionization efficiency and minimizes thermal degradation within the source. |

| Electron Energy | 70 eV | The standard electron energy for EI, providing reproducible fragmentation patterns.[7][8] |

| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragment ions of the analyte. |

| Scan Speed | 1000 amu/s | Provides a sufficient number of data points across each chromatographic peak. |

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Mass Spectrum Analysis and Fragmentation Pathways

The electron ionization mass spectrum of this compound is characterized by a series of distinct peaks that provide valuable structural information.

Molecular Ion Peak